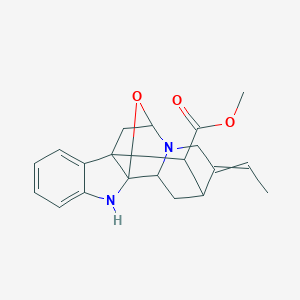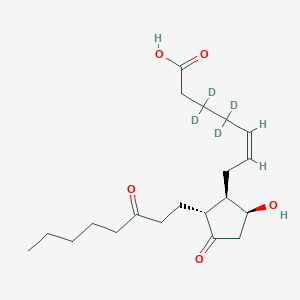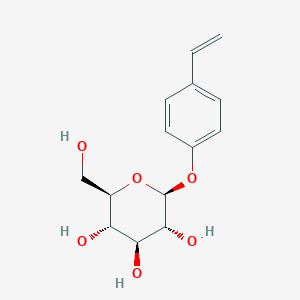
22-Dehydrocholesterin
Übersicht
Beschreibung
22-Dehydroclerosterol, also known as ethylbenzylamine or N, N-dibenzyl ethyl amine, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. 22-Dehydroclerosterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 22-Dehydroclerosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 22-dehydroclerosterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 22-dehydroclerosterol can be found in green vegetables. This makes 22-dehydroclerosterol a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotisches Mittel
22-Dehydrocholesterin wurde als aktiver Bestandteil in antimikrobiellen Zusammensetzungen zur Bekämpfung von Helicobacter pylori-Infektionen identifiziert . Dieses Bakterium ist dafür bekannt, chronische Gastritis, Magengeschwüre und Zwölffingerdarmgeschwüre zu verursachen. Die Wirksamkeit der Verbindung gegen H. pylori deutet auf ihr Potenzial zur Vorbeugung und Behandlung verschiedener Magen- und Zwölffingerdarmkrankheiten hin, die durch diesen Erreger verursacht werden.
Landwirtschaft: Antihepatische Wirkung
In der Landwirtschaft hat this compound eine signifikante antihepatische Wirkung gezeigt . Es wurde aus dem Ethanol-Extrakt von oberirdischen Teilen von Clerodendrum phlomidis isoliert und zeigte die Fähigkeit, erhöhte Serum-Enzymspiegel in Albino-Wistar-Ratten zu senken, was auf seine mögliche Verwendung zum Schutz der Lebergesundheit in landwirtschaftlichen Nutztieren hindeutet.
Biotechnologie: Krebsforschung
Die Forschung in der Biotechnologie hat gezeigt, dass Sterole, die mit this compound verwandt sind, das Wachstum menschlicher Brustkrebszellen hemmen können . Dies deutet darauf hin, dass this compound eine wertvolle Verbindung bei der Entwicklung von Krebstherapien sein könnte.
Umweltanwendungen: Biologisch abbaubarer Stoff
This compound ist als natürliche Verbindung vermutlich umweltfreundlich und biologisch abbaubar . Dieses Merkmal macht es zu einem attraktiven Stoff für Umweltanwendungen, bei denen Ungiftigkeit und biologische Abbaubarkeit entscheidend sind.
Materialwissenschaft: Sterolglucoside
Die Verbindung wurde mit Sterolglucosiden in Verbindung gebracht, die potenzielle Anwendungen in der Materialwissenschaft haben . Diese Anwendungen könnten von der Entwicklung neuer Materialien mit bestimmten biologischen Aktivitäten bis hin zur Herstellung von Bio-Kunststoffen oder Beschichtungen reichen.
Industrielle Anwendungen: Forschung und Entwicklung
Im industriellen Umfeld wird this compound hauptsächlich für wissenschaftliche Forschung und die Entwicklung neuer Produkte verwendet . Seine Rolle bei der Synthese anderer Verbindungen und als Referenzmaterial in analytischen Studien ist von besonderer Bedeutung.
Wirkmechanismus
Target of Action
The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.
Result of Action
The primary result of 22-Dehydroclerosterol’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.
Biochemische Analyse
Biochemical Properties
The compound is known to be involved in various biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is expected that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 22-Dehydroclerosterol at different dosages in animal models are not well studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFINKUHDHOSM-KEJCWXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319028 | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26315-07-1 | |
| Record name | 22-Dehydroclerosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)

